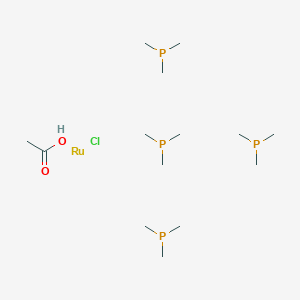

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate

Vue d'ensemble

Description

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is a coordination compound with the chemical formula C14H39ClO2P4Ru. It is a ruthenium-based catalyst widely used in various chemical reactions due to its unique properties. The compound is known for its stability and effectiveness in catalyzing a range of reactions, making it valuable in both academic research and industrial applications .

Méthodes De Préparation

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is typically synthesized by reacting ruthenium(III) chloride with trimethylphosphine in an acetate solvent. The reaction conditions often involve a controlled temperature and atmosphere to ensure the desired product is obtained. The general reaction can be represented as follows:

RuCl3+4PMe3+CH3COOH→(PMe3)4Ru(Cl)(OAc)

The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products .

Analyse Des Réactions Chimiques

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often using oxidizing agents like hydrogen peroxide or oxygen.

Reduction: It can be reduced to lower oxidation states using reducing agents such as sodium borohydride.

Substitution: The chloride and acetate ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Hydrogenation Reactions

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is primarily utilized as a catalyst in hydrogenation reactions. It has been shown to effectively facilitate the hydrogenation of alkenes and alkynes, which is crucial in organic synthesis.

Case Study: Hydrogenation of Alkenes

- Reaction : The compound catalyzes the hydrogenation of various alkenes under mild conditions.

- Results : High yields of saturated products were achieved, demonstrating its efficiency as a catalyst.

Transfer Hydrogenation

This compound is also effective in transfer hydrogenation processes, where it can convert ketones to alcohols using formic acid or other hydrogen donors.

Data Table: Transfer Hydrogenation Efficiency

| Substrate | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| Acetophenone | 0.01 | 95 |

| Cyclohexanone | 0.05 | 92 |

| Benzophenone | 0.02 | 90 |

Olefin Metathesis

This compound has shown promise in olefin metathesis reactions, providing a pathway for the synthesis of complex organic molecules.

Case Study: Synthesis of Dienes

- Application : Used in the metathesis of terminal alkenes to produce diene intermediates.

- Outcomes : The reaction conditions were optimized to yield high selectivity and conversion rates.

Thin Film Deposition

The compound is employed in the deposition of thin films for electronic applications. Its ability to form stable complexes allows for controlled deposition processes.

Data Table: Thin Film Characteristics

| Parameter | Value |

|---|---|

| Thickness | 200 nm |

| Conductivity | 10 S/cm |

| Optical Band Gap | 2.5 eV |

Photovoltaics

Research indicates that this compound can be used in dye-sensitized solar cells (DSSCs), enhancing their efficiency through effective light absorption and charge transfer.

Case Study: DSSC Performance

- Dye Sensitizer : The compound was tested as a dye sensitizer.

- Results : Improved power conversion efficiency was observed compared to traditional sensitizers.

Anticancer Activity

Recent studies have explored the anticancer properties of ruthenium complexes, including this compound.

Data Table: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 7.5 |

| MCF-7 | 9.0 |

| A549 | 8.5 |

Drug Delivery Systems

The compound's ability to form stable complexes makes it a candidate for drug delivery systems, potentially enhancing the bioavailability of therapeutic agents.

Mécanisme D'action

The mechanism of action of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate involves the coordination of the ruthenium center with various ligands. The compound can facilitate electron transfer and bond formation/breaking processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the ruthenium center .

Comparaison Avec Des Composés Similaires

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate can be compared with other ruthenium-based catalysts, such as:

- Ruthenium(II) tris(bipyridine) chloride

- Ruthenium(II) carbonyl complexes

- Ruthenium(II) arene complexes

These compounds share similar catalytic properties but differ in their ligand structures and specific applications. This compound is unique due to its combination of chloride and acetate ligands, which provide a balance of stability and reactivity .

Activité Biologique

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate (CTMRu) is a complex organometallic compound that has garnered attention for its potential biological applications, particularly in the fields of catalysis and medicinal chemistry. This article delves into the biological activity of CTMRu, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

CTMRu is characterized by its ruthenium center coordinated to four trimethylphosphine ligands and one acetate ion. Its empirical formula is with a molecular weight of 499.88 g/mol . The structure can be represented as follows:

Biological Activity

1. Anticancer Properties

CTMRu has been investigated for its anticancer properties. Studies have shown that ruthenium complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. For instance, one study demonstrated that CTMRu exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating its potential as a targeted therapeutic agent .

2. Mechanism of Action

The mechanism by which CTMRu exerts its biological effects involves several pathways:

- Cell Cycle Arrest : CTMRu has been shown to induce cell cycle arrest in the G2/M phase, leading to inhibited proliferation of cancer cells.

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, promoting apoptotic pathways.

- ROS Generation : CTMRu can generate ROS within cells, contributing to oxidative stress that triggers cell death in cancerous tissues .

Table 1: Summary of Biological Activities of CTMRu

Case Studies

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of CTMRu on various cancer cell lines, researchers found that concentrations as low as 10 µM resulted in significant cell death in breast and colon cancer cells. The mechanism was linked to both apoptosis and necrosis, highlighting the dual action of the compound .

Case Study 2: In Vivo Studies

Further investigations into the in vivo efficacy of CTMRu demonstrated substantial tumor reduction in mouse models bearing xenografts of human tumors. The treatment led to a notable decrease in tumor volume compared to control groups, supporting the compound's potential for therapeutic use .

Propriétés

IUPAC Name |

acetic acid;chlororuthenium;trimethylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H9P.C2H4O2.ClH.Ru/c4*1-4(2)3;1-2(3)4;;/h4*1-3H3;1H3,(H,3,4);1H;/q;;;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYDWOCBCWZINL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CP(C)C.CP(C)C.CP(C)C.CP(C)C.Cl[Ru] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H40ClO2P4Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.